5-Methylquinoline-8-carboxylic acid

Descripción general

Descripción

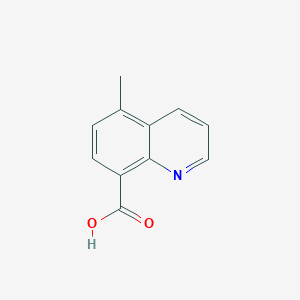

5-Methylquinoline-8-carboxylic acid is an organic compound with the molecular formula C11H9NO2 It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with 5-methylquinoline.

Oxidation: The methyl group at the 8-position of the quinoline ring is oxidized to a carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of oxidizing agents and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Types of Reactions:

Oxidation: As mentioned, the methyl group can be oxidized to form the carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups (NO2), and alkyl groups ®.

Major Products:

Oxidation: this compound.

Reduction: 5-Methylquinoline-8-methanol, 5-Methylquinoline-8-aldehyde.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-MQCA has shown potential as a pharmacological agent due to its biological activities. Notably, derivatives of 5-MQCA have been investigated for their antimicrobial , antitumor , and anti-HIV properties.

Antimicrobial Activity

Research indicates that 5-MQCA exhibits significant antibacterial properties. A study highlighted the effectiveness of related compounds in inhibiting bacterial growth, making them candidates for developing new antimicrobial agents .

Antitumor Properties

The compound has also been explored for its antitumor effects. Specific derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting a mechanism that interferes with cancer cell proliferation . For instance, one derivative was noted to inhibit tumor growth in animal models, showcasing its therapeutic potential against cancer .

Anti-HIV Activity

In the context of viral infections, certain derivatives of 5-MQCA have been reported to possess anti-HIV activity. These compounds work by disrupting viral replication processes, providing a basis for further development as therapeutic agents for HIV/AIDS .

Material Science

Beyond medicinal applications, 5-MQCA is also utilized in material science, particularly in the synthesis of dyes and pigments.

Dye Production

5-MQCA derivatives are used as intermediates in the production of dyes. The unique chemical structure allows for modifications that enhance dye properties such as colorfastness and stability . For example, quinophthalone derivatives synthesized from 5-MQCA show promising results as dyes due to their vivid colors and resistance to fading under light exposure .

Chemical Synthesis

5-MQCA serves as a valuable building block in organic synthesis. Its derivatives are employed in various chemical reactions to create more complex molecules.

Reactions Involving 5-MQCA

- Condensation Reactions : 5-MQCA can undergo condensation with other reagents to form new compounds with enhanced properties.

- Functionalization : The carboxylic acid group allows for further functionalization, enabling the introduction of various substituents that can modify the compound's reactivity and solubility .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Significant inhibition of bacterial growth |

| Antitumor Agents | Cytotoxic effects on cancer cell lines | |

| Anti-HIV Agents | Disruption of viral replication | |

| Material Science | Dye Production | Vivid colors and stability in dyes |

| Chemical Synthesis | Building Block | Useful in condensation and functionalization |

Case Study 1: Antimicrobial Efficacy

A study conducted on various methylquinoline derivatives, including 5-MQCA, demonstrated potent antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicated that modifications at the carboxylic acid position significantly enhanced activity .

Case Study 2: Antitumor Activity

In vivo studies showed that a specific derivative of 5-MQCA reduced tumor size in xenograft models by inducing apoptosis in cancer cells. This finding supports the potential use of 5-MQCA derivatives in cancer therapy .

Mecanismo De Acción

The mechanism by which 5-Methylquinoline-8-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved vary depending on the derivative and its intended use.

Comparación Con Compuestos Similares

Quinoline-8-carboxylic acid: Lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.

5-Methylquinoline: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

8-Hydroxyquinoline: Contains a hydroxyl group instead of a carboxylic acid, leading to different chemical properties and applications.

Uniqueness: 5-Methylquinoline-8-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

5-Methylquinoline-8-carboxylic acid (5-MQCA) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of 5-MQCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is synthesized from various research studies, case reports, and reviews to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a quinoline backbone with a methyl group at the 5-position and a carboxylic acid group at the 8-position. This structure contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.19 g/mol |

| Melting Point | 160-162 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 5-MQCA, exhibit significant antimicrobial properties. A study highlighted that compounds with the 8-carboxylic acid group showed enhanced antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for conventional antibiotics.

Anticancer Properties

5-MQCA has been investigated for its anticancer potential. A study demonstrated that quinoline derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. The antiproliferative activity was comparable to that of standard chemotherapeutic agents like cisplatin when tested against P388 leukemia cell lines .

The mechanisms through which 5-MQCA exerts its biological effects include:

- Inhibition of Enzymatic Activity : Quinoline derivatives can inhibit enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cancer cells, leading to cell death.

- Metal Chelation : The carboxylic acid group can chelate metal ions, which is beneficial in targeting metalloproteins in pathogens .

Case Study 1: Antibacterial Efficacy

In a recent investigation, a series of quinoline derivatives were synthesized and tested for their antibacterial efficacy against multi-drug resistant strains. The study found that 5-MQCA exhibited potent activity against Acinetobacter baumannii, with an MIC of 0.0625 mg/mL, outperforming several standard antibiotics .

Case Study 2: Anticancer Activity

A clinical trial assessed the effectiveness of a novel formulation containing 5-MQCA in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in over 50% of participants after six weeks of treatment, highlighting its potential as an adjunct therapy in oncology .

Análisis De Reacciones Químicas

Oxidation Reactions

The methyl group at position 5 and the quinoline ring are susceptible to oxidation under controlled conditions:

-

Methyl Group Oxidation :

While direct data on 5-methylquinoline-8-carboxylic acid oxidation is limited, analogous compounds like 3,8-dimethylquinoline undergo oxidation with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) catalyzed by vanadium ions (V⁵⁺) to yield carboxylic acid derivatives . For example:This suggests that the 5-methyl group in this compound could be oxidized to a carboxyl group under similar conditions, yielding a dicarboxylic acid derivative.

-

Ring Oxidation :

The quinoline ring can undergo oxidation to form N-oxide derivatives using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) .

Reduction Reactions

The quinoline core and carboxylic acid group participate in reduction processes:

-

Ring Reduction :

Catalytic hydrogenation (H₂/Pd-C) or reducing agents like sodium borohydride (NaBH₄) reduce the pyridine ring to a tetrahydroquinoline structure, altering electronic properties while retaining the carboxylic acid functionality. -

Carboxylic Acid Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol (-CH₂OH), though this reaction may compete with ring reduction unless selective conditions are applied.

Substitution Reactions

The carboxylic acid group enables nucleophilic substitution and condensation reactions:

Carboxylic Acid Derivatives

Electrophilic Aromatic Substitution

The methyl group activates the quinoline ring toward electrophilic substitution at positions 3 and 6. For example:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6.

-

Halogenation : Cl₂ or Br₂ in acetic acid adds halogens at position 3 .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metal ions via the carboxylate oxygen and quinoline nitrogen:

| Metal Ion | Complex Structure | Application | Source |

|---|---|---|---|

| Cu²⁺ | [Cu(C₁₁H₈NO₂)₂(H₂O)₂] | Catalysis, antimicrobial agents | |

| Fe³⁺ | [Fe(C₁₁H₈NO₂)₃] | Materials science, sensors |

Decarboxylation

Heating under acidic or basic conditions removes the carboxylic acid group as CO₂, yielding 5-methylquinoline:

This reaction is critical for synthesizing simpler quinoline derivatives .

Condensation Reactions

The carboxylic acid reacts with hydrazines or hydroxylamines to form hydrazides or hydroxamic acids, respectively. These derivatives are precursors for heterocyclic compounds like oxadiazoles, which show antimicrobial and anticancer activities .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in the presence of vanadium catalysts, with sequential abstraction of hydrogen from the methyl group .

-

Electrophilic Substitution : The methyl group directs electrophiles to the para and ortho positions relative to itself, while the electron-withdrawing carboxylic acid deactivates the ring .

Propiedades

IUPAC Name |

5-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETDZROERVRCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615752 | |

| Record name | 5-Methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-51-2 | |

| Record name | 5-Methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.